

A Technical Guide to the Certificate of Analysis for Acetophenone- $^{13}\text{C}_6$

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Compound of Interest

Compound Name: Acetophenone- $^{13}\text{C}_6$

Cat. No.: B3333693

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Introduction

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Stable isotope-labeled (SIL) compounds, such as Acetophenone- $^{13}\text{C}_6$, are critical internal standards and tracers in metabolomics, pharmacokinetic studies, and quantitative mass spectrometry.^{[1][2]} Their efficacy hinges on precise knowledge of their chemical purity, isotopic enrichment, and structural identity. The Certificate of Analysis (CoA) is the definitive document that provides this crucial information.

This technical guide offers an in-depth look at the core components of a typical CoA for Acetophenone- $^{13}\text{C}_6$ (labeled on the phenyl ring). It details the key analytical data, explains the experimental protocols used to generate this data, and illustrates the logical workflows that ensure product quality.

Product Identification and Specifications

The first section of a CoA provides fundamental information about the compound, establishing its identity and expected physical properties.

Parameter	Typical Specification
Product Name	Acetophenone-(ring- ¹³ C ₆)
CAS Number	125770-94-7[3]
Molecular Formula	¹³ C ₆ H ₅ COCH ₃ [3]
Molecular Weight	126.10 g/mol [3]
Appearance	Colorless to pale yellow liquid[4]
Storage Conditions	Store at room temperature, protected from light and moisture.[5]

Summary of Analytical Results

This section summarizes the quantitative results from rigorous analytical testing. These values certify the quality and composition of the specific batch.

Analytical Test	Methodology	Result
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥ 99.5%
Isotopic Enrichment	Mass Spectrometry (MS)	≥ 99 atom % ¹³ C
Structural Confirmation	¹ H-NMR, ¹³ C-NMR	Conforms to structure
Identity Confirmation	Mass Spectrometry (MS)	Conforms to mass

Detailed Experimental Protocols

The validity of the data presented in a CoA depends entirely on the scientific rigor of the methods used. Below are detailed protocols for the key analyses performed.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any non-labeled or other chemical impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.[6]
- Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).[6]
- Mobile Phase: A mixture of acetonitrile and water, typically in a 60:40 (v/v) ratio.[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.[7]
- Sample Preparation: The Acetophenone- $^{13}\text{C}_6$ sample is accurately diluted in the mobile phase and filtered through a 0.45 μ m syringe filter prior to injection.[7]
- Analysis: The area of the principal peak in the chromatogram is compared to the total area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total integrated peak area. The retention time is compared against a reference standard to confirm identity.

Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol determines the percentage of molecules that are fully labeled with ^{13}C isotopes. High-resolution mass spectrometry is essential to distinguish between isotopologs.[8]

- Instrumentation: An electrospray ionization (ESI) high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[8][9]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The analysis focuses on the molecular ion region.
 - The instrument's high resolution allows for the separation and detection of the ion corresponding to the fully unlabeled molecule ($M+0$), partially labeled intermediates, and

the fully $^{13}\text{C}_6$ -labeled molecule (M+6).

- Extracted Ion Chromatograms (EICs) are generated for each isotopolog.[9]
- The peak areas for each isotopolog are integrated, and the isotopic enrichment is calculated using the following formula:
 - $\text{Atom } \% \text{ } ^{13}\text{C} = [(\text{Area of M+6}) / (\text{Sum of Areas of all Isotopologs})] \times 100$
- This calculation provides a precise measure of the isotopic purity of the compound.[10]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

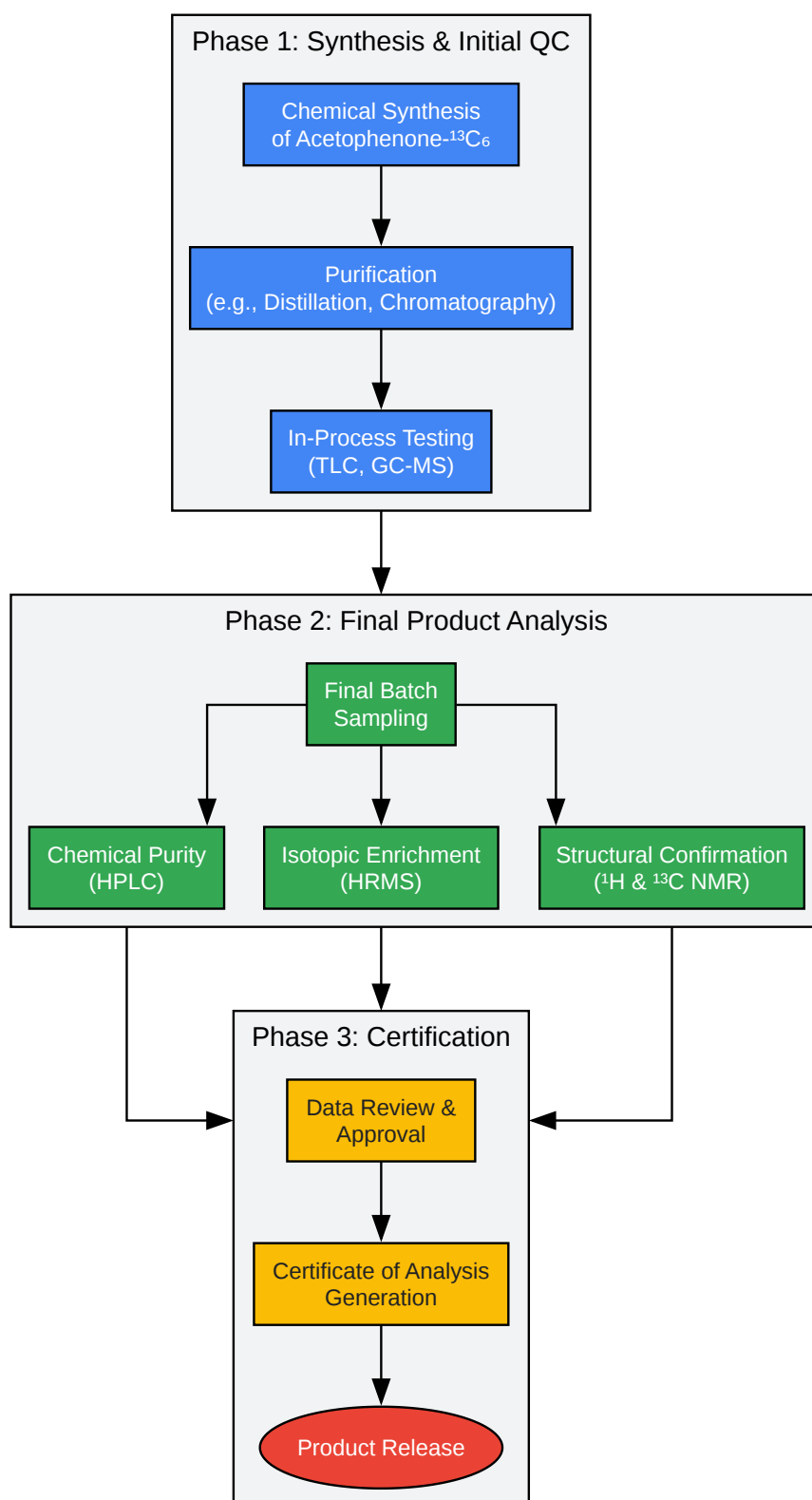
NMR spectroscopy provides unambiguous confirmation of the molecular structure and verifies the specific positions of the isotopic labels.[11]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl_3), with Tetramethylsilane (TMS) as an internal standard.
- ^1H -NMR Analysis: The proton NMR spectrum is acquired. For Acetophenone- $^{13}\text{C}_6$, the spectrum is expected to show:
 - A singlet for the methyl protons ($-\text{CH}_3$) around 2.6 ppm.
 - Complex multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the phenyl protons. The coupling patterns are significantly altered due to the ^{13}C -labeling of the attached carbons, confirming the label's location on the ring.[12]
- ^{13}C -NMR Analysis: The carbon-13 NMR spectrum provides direct evidence of the labeling.
 - The spectrum will show highly enhanced signals for the six carbons of the phenyl ring due to the ^{13}C enrichment.[13]
 - The carbonyl carbon (~198 ppm) and the methyl carbon (~26 ppm) will show signals at their natural abundance intensity.[13]

- This pattern confirms that the labeling is exclusively on the aromatic ring as specified.

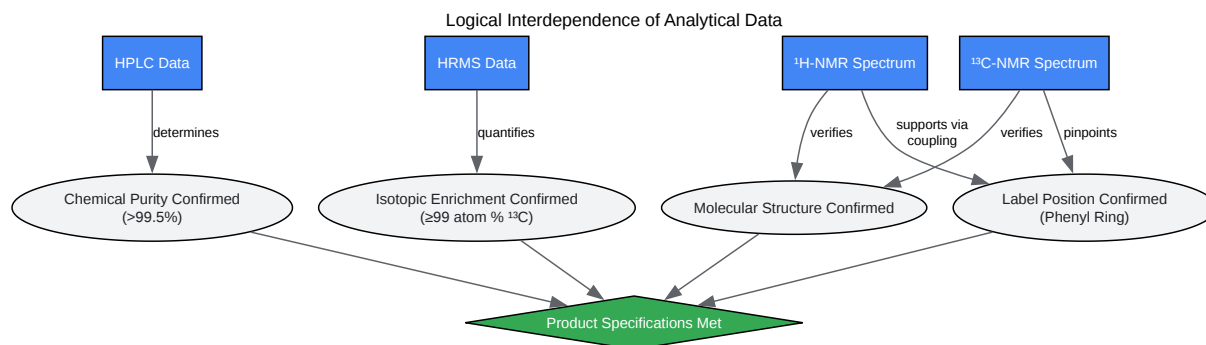
Visualization of Workflows and Logic

To ensure consistent quality, the manufacturing and analysis of stable isotope-labeled compounds follow a strict, logical workflow. The following diagrams illustrate this process and the interplay between different analytical techniques.



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Caption: A typical quality control workflow for Acetophenone- $^{13}\text{C}_6$.



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Caption: Logical flow of how analytical data confirms product quality.

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